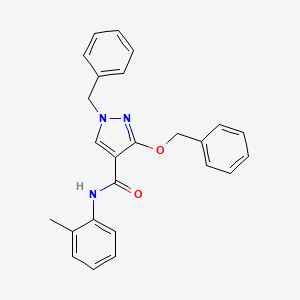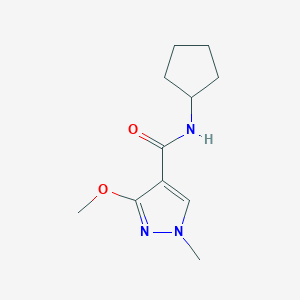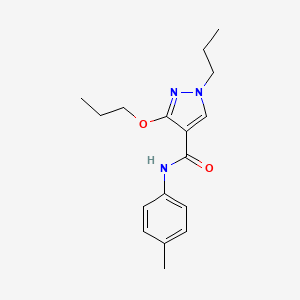
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide, commonly referred to as BPC, is a novel benzyloxy-pyrazole-carboxamide compound that has recently been investigated for its potential applications in the fields of pharmacology and biochemistry. BPC has been found to possess a wide range of biochemical and physiological effects, and has been the subject of numerous laboratory experiments.
Wissenschaftliche Forschungsanwendungen
BPC has been found to have numerous applications in the fields of pharmacology and biochemistry. BPC has been used in the study of drug metabolism, enzyme inhibition, and receptor binding. In addition, BPC has been used as an inhibitor of the enzyme acetylcholinesterase, which has implications for the treatment of Alzheimer's disease. BPC has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cell proliferation.
Wirkmechanismus
The mechanism of action of BPC is still being studied, but it is believed to involve the inhibition of acetylcholinesterase, as well as the binding of BPC to certain receptors. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain.
Biochemical and Physiological Effects
BPC has been found to have numerous biochemical and physiological effects. BPC has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has implications for the treatment of Alzheimer's disease, as well as other cognitive disorders. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain. In addition, BPC has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPC in laboratory experiments include its relatively low cost, its stability, and its ability to be synthesized in a relatively short amount of time. In addition, BPC has been found to have a wide range of biochemical and physiological effects, making it a useful tool in the study of various biological processes. The main limitation of using BPC in laboratory experiments is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
The potential future directions for BPC research include the further exploration of its mechanism of action, its potential therapeutic applications, and its potential use as a drug delivery system. In addition, further research into the biochemical and physiological effects of BPC is needed in order to fully understand its potential therapeutic applications. Finally, further research into the synthesis of BPC is needed in order to optimize the production of this compound.
Synthesemethoden
The synthesis of BPC involves a multi-step reaction process. The first step involves the reaction of benzyl bromide with 2-methylphenylhydrazine in the presence of sodium acetate and acetic acid, which produces a benzyloxy-pyrazole-carboxamide intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of pyridine, which produces the desired BPC compound. This synthesis method has been found to be effective in producing BPC with good yields.
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-19-10-8-9-15-23(19)26-24(29)22-17-28(16-20-11-4-2-5-12-20)27-25(22)30-18-21-13-6-3-7-14-21/h2-15,17H,16,18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKLQNSKRJOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)